4-Hydroxy-1-(5-O-Phosphono-Beta-D-Ribofuranosyl)pyridin-2(1h)-One
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Overview
Description
3-Deazauridine 5’-monophosphate is a structural analog of uridine, a naturally occurring nucleoside. This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-deazauridine 5’-monophosphate typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 with a carbon atom, resulting in the formation of the 3-deaza analog . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3-deazauridine 5’-monophosphate can be achieved through biocatalytic processes. For instance, recombinant Saccharomyces cerevisiae strains have been used to produce uridine 5’-monophosphate from orotic acid . This method involves the overexpression of genes encoding orotate phosphoribosytransferase and orotidine monophosphate decarboxylase, which are crucial for the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Deazauridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by specific oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of 3-deazauridine 5’-monophosphate, while substitution reactions may result in the formation of various substituted analogs .
Scientific Research Applications
3-Deazauridine 5’-monophosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-deazauridine 5’-monophosphate involves its conversion to 3-deazauridine triphosphate within cells. This triphosphate form competitively inhibits cytidine triphosphate synthetase, leading to a reduction in cytidine-5’-triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
Cytosine Arabinoside: Another nucleoside analog used in cancer treatment.
5-Aza-2’-deoxycytidine: Known for its ability to inhibit DNA methylation and used in the treatment of myelodysplastic syndrome.
5-Azacytidine: Used in the treatment of certain types of cancer and has similar biochemical properties.
Uniqueness: Its ability to modulate biochemical responses and enhance the efficacy of other antitumor agents further distinguishes it from similar compounds .
Properties
Molecular Formula |
C10H14NO9P |
---|---|
Molecular Weight |
323.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14NO9P/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(20-10)4-19-21(16,17)18/h1-3,6,8-10,12,14-15H,4H2,(H2,16,17,18)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
BMAAJONJGSMHCR-PEBGCTIMSA-N |
Isomeric SMILES |
C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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